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Compound of Interest

Compound Name: 2-Bromo-1,3-butadiene

Cat. No.: B159164

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromo-1,3-butadiene, a valuable building block in organic synthesis. The document presents
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with generalized experimental protocols. This guide is intended to serve as a
valuable resource for researchers utilizing this compound in synthetic chemistry and drug
development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-bromo-1,3-
butadiene. It is important to note that experimentally obtained spectra can vary slightly
depending on the specific conditions and instrumentation used.

H NMR Spectroscopy
Chemical Shift (5)
ppm

Multiplicity Integration Assignment

Data not available

Data not available

Data not available

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b159164?utm_src=pdf-interest
https://www.benchchem.com/product/b159164?utm_src=pdf-body
https://www.benchchem.com/product/b159164?utm_src=pdf-body
https://www.benchchem.com/product/b159164?utm_src=pdf-body
https://www.benchchem.com/product/b159164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

No publicly available experimental *H NMR data was found. Predicted data suggests complex
splitting patterns for the vinyl protons.

13C NMR Spectroscopy

Chemical Shift (6) ppm Assighment
Data not available C1
Data not available C2
Data not available C3
Data not available Cc4

Specific experimental 13C NMR data is not readily available in the public domain.
ChemicalBook provides an ESR and 13C NMR spectrum for 2-Bromo-1,3-butadiene[1].

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment
Data not available C-H stretch (sp?)

Data not available C=C stretch

Data not available C-H bend (out-of-plane)

Data not available C-Br stretch

A vapor phase IR spectrum is available on SpectraBase, though specific peak values require
subscription access[2][3].

Mass Spectrometry (MS)

mlz Relative Intensity (%) Assighment
Data not available [M]* (Molecular ion)

Data not available [M-Br]*

Data not available Other fragments
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A GC-MS spectrum of 2-bromo-1,3-butadiene is available on SpectraBase and is referenced
on PubChem([2][4]. Due to the presence of bromine, the molecular ion peak is expected to
show a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-bromo-1,3-
butadiene are not widely published. The following are generalized procedures representative
of the techniques used for volatile organic compounds.

NMR Spectroscopy (General Protocol for Volatile
Liquids)

o Sample Preparation: A small amount of 2-bromo-1,3-butadiene is dissolved in a deuterated
solvent (e.g., CDCIs) in a standard 5 mm NMR tube. The concentration is typically in the
range of 1-5% (v/v).

e Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
o Data Acquisition:
o The magnetic field is shimmed to achieve homogeneity.
o For 'H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

o For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum and enhance the signal-to-noise ratio.

o Data Processing: The FID is Fourier transformed, phased, and baseline corrected to obtain
the final spectrum. Chemical shifts are referenced to an internal standard (e.g.,
tetramethylsilane, TMS, at 0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)
(General Protocol)

o Sample Preparation: A dilute solution of 2-bromo-1,3-butadiene in a volatile solvent (e.g.,
dichloromethane or hexane) is prepared.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an
electron ionization source) is used.

GC Conditions:

o

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
o Injector: Split/splitless injection is used with an injection temperature of around 250 °C.

o Oven Program: A temperature program is employed to ensure good separation of the
analyte from any impurities. A typical program might start at a low temperature (e.g., 40
°C) and ramp up to a higher temperature (e.g., 250 °C).

o Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
MS Conditions:
o lonization: Electron ionization (El) at 70 eV is standard.

o Mass Analyzer: A quadrupole or time-of-flight analyzer is used to scan a mass range (e.g.,
m/z 35-300).

Data Analysis: The resulting chromatogram shows the retention time of the compound, and
the mass spectrum of the corresponding peak is used for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy (Vapor
Phase - General Protocol)

Sample Preparation: A small amount of liquid 2-bromo-1,3-butadiene is injected into an
evacuated gas cell. The cell is then heated to ensure complete vaporization.

Instrumentation: A Fourier-transform infrared spectrometer equipped with a gas cell is used.
Data Acquisition:
o A background spectrum of the empty, evacuated gas cell is recorded.

o The sample spectrum is then recorded.
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o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce a transmittance or absorbance spectrum.

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of 2-bromo-1,3-

butadiene.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Predicted Mass Spectrometry Fragmentation of 2-Bromo-1,3-butadiene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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